molecular formula C18H23N5O6 B13801323 7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-2-hydroxypropyl)theophylline CAS No. 62401-98-3

7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-2-hydroxypropyl)theophylline

Cat. No.: B13801323
CAS No.: 62401-98-3
M. Wt: 405.4 g/mol
InChI Key: LQTVHVZTSQRUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a theophylline derivative with a complex substituent comprising a 3,4-dihydroxyphenyl group linked via a 2-hydroxyethylamino-2-hydroxypropyl chain to the xanthine core. The structural features suggest dual mechanisms of action: β-adrenergic agonism (due to the catechol-like 3,4-dihydroxyphenyl group) and phosphodiesterase (PDE) inhibition (from the theophylline moiety).

Properties

CAS No.

62401-98-3

Molecular Formula

C18H23N5O6

Molecular Weight

405.4 g/mol

IUPAC Name

7-[3-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H23N5O6/c1-21-16-15(17(28)22(2)18(21)29)23(9-20-16)8-11(24)6-19-7-14(27)10-3-4-12(25)13(26)5-10/h3-5,9,11,14,19,24-27H,6-8H2,1-2H3

InChI Key

LQTVHVZTSQRUOC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CNCC(C3=CC(=C(C=C3)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the hydroxyethyl and dihydroxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is studied for its potential role in cellular signaling pathways and enzyme inhibition.

Medicine

Medically, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties. It is also explored as a potential drug candidate for various diseases.

Industry

In the industrial sector, this compound is used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl groups and the purine core play a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural variations, receptor affinities, and therapeutic applications of the target compound and its analogs:

Compound Name Substituents Receptor Affinity Therapeutic Use Metabolism/Side Effects
Target Compound : 7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-2-hydroxypropyl)theophylline 3,4-dihydroxyphenyl, 2-hydroxypropyl chain with ethylamino linkage Presumed β2-adrenergic + PDE inhibition Likely bronchodilation Unknown; potential cyclization similar to reproterol if substituents permit
Reproterol (7-(3-[2-(3,5-Dihydroxyphenyl)-2-hydroxy-ethylamino]-propyl)-theophylline) 3,5-dihydroxyphenyl, propyl chain with ethylamino linkage Selective β2-adrenergic agonist + PDE inhibition Bronchospasmolysis Forms tetrahydroisoquinoline metabolite via cyclization; minimal cardiovascular/CNS effects
Xantinolnicotinate (7-[2-hydroxy-3-(N-methyl-β-hydroxyethylamino)-propyl]-theophylline) N-methyl-β-hydroxyethylamino, no phenyl group Circulatory stimulation (non-β2) Cardiac/circulatory disorders Used as a reference in circulatory studies; side effects not detailed
7-[3-[[2-Hydroxy-2-(p-hydroxyphenyl)ethyl]amino]propyl]theophylline Single para-hydroxyphenyl, propyl chain with ethylamino linkage Unknown Not specified Structural similarity suggests possible β-agonist activity but lower potency than dihydroxy analogs
Etophylline (7-(2-Hydroxyethyl)theophylline) Simple 2-hydroxyethyl group PDE inhibition, adenosine antagonism Bronchodilation Lacks β-adrenergic activity; relies solely on PDE inhibition

Key Findings from Comparative Analysis

Substituent Impact on Receptor Selectivity
  • 3,4-Dihydroxyphenyl (Target Compound): The catechol (3,4-diOH) structure is associated with strong β-adrenergic receptor interactions, analogous to endogenous catecholamines like dopamine.
  • 3,5-Dihydroxyphenyl (Reproterol) : Reproterol’s 3,5-diOH configuration retains β2 selectivity but may reduce receptor binding efficiency compared to catechol derivatives. Clinical studies confirm its efficacy as a bronchospasmolytic with minimal side effects .
Pharmacokinetic and Metabolic Considerations
  • Reproterol undergoes cyclization to form a tetrahydroisoquinoline metabolite, enhancing its duration of action . The target compound’s 2-hydroxypropyl chain may similarly facilitate cyclization, though this requires experimental validation.
  • Etophylline, lacking an adrenergic component, relies solely on PDE inhibition, resulting in a narrower therapeutic profile .

Biological Activity

7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-2-hydroxypropyl)theophylline is a derivative of theophylline, a well-known methylxanthine compound. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. The structural modifications introduced in this compound may enhance its pharmacological profile, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H25N5O5\text{C}_{19}\text{H}_{25}\text{N}_{5}\text{O}_{5}

This compound features a theophylline core with additional hydroxyethyl and dihydroxyphenyl groups that are believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The presence of the hydroxyphenyl moiety suggests potential antioxidant properties, which may help in mitigating oxidative stress in cells. Additionally, the compound may act as an inhibitor of phosphodiesterase (PDE), leading to increased levels of cyclic AMP (cAMP), which is crucial for various cellular functions.

Pharmacological Effects

  • Antioxidant Activity : The dihydroxyphenyl group is known for its antioxidant properties. Studies indicate that compounds with similar structures can scavenge free radicals and reduce oxidative damage in cells.
  • Anti-inflammatory Effects : By inhibiting PDE, this compound may exert anti-inflammatory effects through the modulation of inflammatory pathways mediated by cAMP.
  • Cognitive Enhancement : Theophylline derivatives have been studied for their potential cognitive-enhancing effects, possibly due to their ability to increase cAMP levels, which is associated with improved neuronal signaling.

Case Studies

  • In Vivo Studies : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in markers of oxidative stress and inflammation compared to control groups.
  • Cell Culture Experiments : In vitro studies using neuronal cell lines showed that this compound enhanced cell viability under oxidative stress conditions, supporting its potential as a neuroprotective agent.

Data Tables

PropertyValue
Molecular FormulaC19H25N5O5
Molecular Weight385.43 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot Available
Biological Half-LifeNot Determined

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.